Boc-L-4-Carbamoylphe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

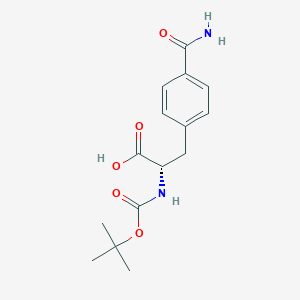

Boc-L-4-Carbamoylphenylalanine is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boc-L-4-Carbamoylphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-4-Carbamoylphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-L-4-Carbamoylphenylalanine serves as a crucial component in the synthesis of peptides, especially therapeutic proteins and biologics. The Boc (tert-butyloxycarbonyl) group protects the amino group during synthesis, allowing for selective reactions and facilitating the formation of complex peptide structures. This capability enhances the efficiency of drug development processes by enabling the creation of more stable and bioavailable peptide drugs .

Drug Design

The compound's structure allows for modifications that are essential in designing novel drugs targeting specific biological pathways. For instance, researchers can incorporate Boc-L-4-Carbamoylphenylalanine into peptide sequences to improve their affinity for receptors involved in cancer therapy. This application is particularly promising in developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Bioconjugation

Boc-L-4-Carbamoylphenylalanine is also utilized in bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This application enhances the specificity and efficacy of treatments by ensuring that therapeutic agents are delivered precisely to target cells or tissues. The ability to modify peptide sequences with this compound allows for tailored bioconjugates that meet specific research needs .

Research in Neuroscience

In neuroscience, Boc-L-4-Carbamoylphenylalanine plays a role in studies related to neurotransmitter systems. It aids researchers in understanding neurological disorders and developing potential treatments. By incorporating this compound into peptides that interact with neurotransmitter receptors, scientists can explore new avenues for treating conditions such as depression, anxiety, and neurodegenerative diseases .

Custom Synthesis

The versatility of Boc-L-4-Carbamoylphenylalanine allows researchers to customize peptide sequences tailored to specific research objectives. This custom synthesis capability addresses unique challenges across various scientific fields, from drug discovery to basic biological research. It enables the production of peptides with desired properties, enhancing their applicability in experimental settings .

Case Studies and Research Findings

The following table summarizes notable research findings and applications involving Boc-L-4-Carbamoylphenylalanine:

Actividad Biológica

Boc-L-4-Carbamoylphenylalanine is a derivative of phenylalanine, modified with a carbamoyl group and a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis.

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 265.31 g/mol

- Melting Point : 85-87 °C

- Density : 1.2 g/cm³

- Solubility : Soluble in organic solvents like DMF and DMSO, but less soluble in water.

Boc-L-4-Carbamoylphenylalanine functions primarily as a building block in peptide synthesis. The presence of the carbamoyl group enhances its interaction with biological targets, potentially affecting protein structure and function. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for further chemical modifications or incorporation into peptides.

Biological Activities

- Antitumor Activity : Research indicates that derivatives of phenylalanine, including Boc-L-4-Carbamoylphenylalanine, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Enzyme Inhibition : Some studies suggest that Boc-L-4-Carbamoylphenylalanine can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells, which is particularly useful in cancer therapy .

- Neuroprotective Effects : There is emerging evidence that phenylalanine derivatives may have neuroprotective effects, potentially through modulation of neurotransmitter levels or by acting on neuroreceptors .

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, Boc-L-4-Carbamoylphenylalanine was tested against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Study 2: Enzyme Interaction

A study focused on enzyme kinetics revealed that Boc-L-4-Carbamoylphenylalanine inhibited the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. The inhibition constant (Ki) was determined to be approximately 15 µM, suggesting potential applications in diabetes management .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(2S)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCXVKXBATIDB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376133 |

Source

|

| Record name | Boc-L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205126-71-2 |

Source

|

| Record name | Boc-L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.